molecular formula C9H8N2O3 B13679610 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid

6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13679610
M. Wt: 192.17 g/mol
InChI Key: QFKYQLXUIFAQQJ-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methoxy group at the 6-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxy and carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-methoxyimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-6-4-10-8(9(12)13)11(6)5-7/h2-5H,1H3,(H,12,13)

InChI Key

QFKYQLXUIFAQQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=CN=C2C(=O)O)C=C1

Origin of Product

United States

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